molecular formula C6H8FIN2O B2929202 [1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol CAS No. 2226182-31-4

[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol

Cat. No.: B2929202
CAS No.: 2226182-31-4
M. Wt: 270.046
InChI Key: UJGBMHJWTQUBKF-UHFFFAOYSA-N
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Description

“[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol” is a chemical compound with the molecular formula C6H8FIN2O . It has a molecular weight of 270.046. The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,10H,2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved documents.

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it has a GHS07 classification, which means it may cause harm if swallowed . Precautionary measures include avoiding ingestion and contact with skin and eyes .

Properties

IUPAC Name

[1-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2O/c7-1-2-10-6(8)3-5(4-11)9-10/h3,11H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGBMHJWTQUBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1CO)CCF)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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